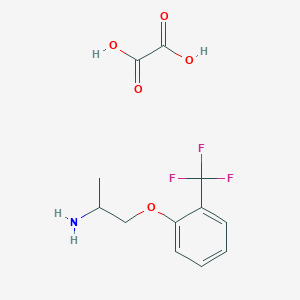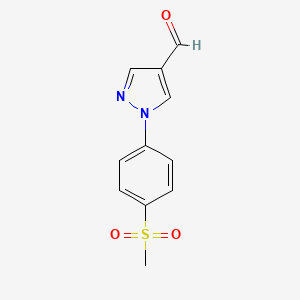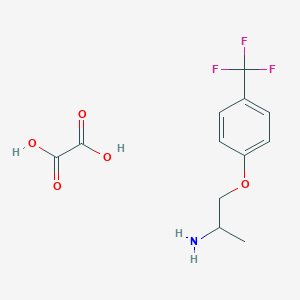
1-(4-(Trifluoromethyl)phenoxy)propan-2-amine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a trifluoromethyl group, which is known to impart significant pharmacological and chemical properties
Vorbereitungsmethoden
The synthesis of 1-(4-(Trifluoromethyl)phenoxy)propan-2-amine oxalate typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)phenol and 2-bromo-1-propanamine.
Reaction Conditions: The reaction between 4-(trifluoromethyl)phenol and 2-bromo-1-propanamine is carried out under basic conditions, often using a base like potassium carbonate.
Oxalate Formation: The resulting product is then reacted with oxalic acid to form the oxalate salt of the compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often incorporating advanced techniques like continuous flow synthesis and automated reaction monitoring.
Analyse Chemischer Reaktionen
1-(4-(Trifluoromethyl)phenoxy)propan-2-amine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and inert atmosphere to prevent unwanted side reactions. Major products formed from these reactions include various derivatives that retain the trifluoromethyl group while modifying other parts of the molecule.
Wissenschaftliche Forschungsanwendungen
1-(4-(Trifluoromethyl)phenoxy)propan-2-amine oxalate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical properties.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 1-(4-(Trifluoromethyl)phenoxy)propan-2-amine oxalate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, potentially leading to enzyme inhibition or receptor modulation. The exact pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
1-(4-(Trifluoromethyl)phenoxy)propan-2-amine oxalate can be compared with other similar compounds, such as:
Fluoxetine: Known for its use as an antidepressant, fluoxetine contains a similar trifluoromethyl group and phenoxy structure.
Trifluoromethylphenyl derivatives: These compounds share the trifluoromethyl group and are used in various applications, including pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
oxalic acid;1-[4-(trifluoromethyl)phenoxy]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO.C2H2O4/c1-7(14)6-15-9-4-2-8(3-5-9)10(11,12)13;3-1(4)2(5)6/h2-5,7H,6,14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQATKHIDLZHDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)C(F)(F)F)N.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Bromo-4-[3-(methoxymethyl)phenyl]benzene](/img/structure/B8076158.png)
![1-Bromo-3-[3-(methoxymethyl)phenyl]benzene](/img/structure/B8076166.png)
![[3-(Methoxymethyl)phenyl]-trimethylsilane](/img/structure/B8076173.png)
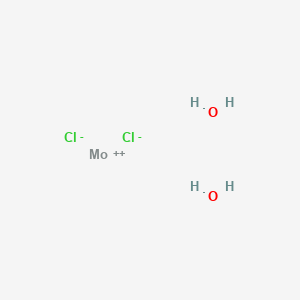
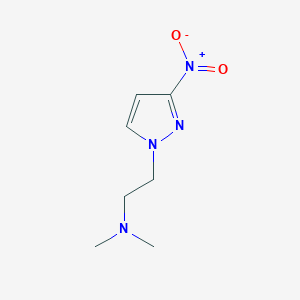
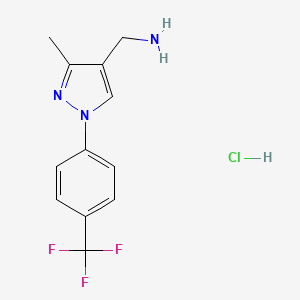
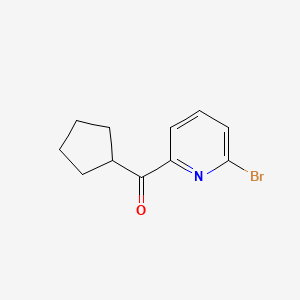
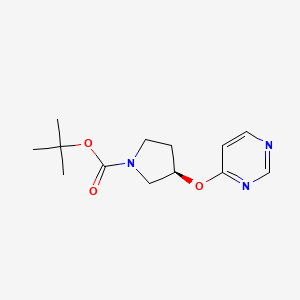
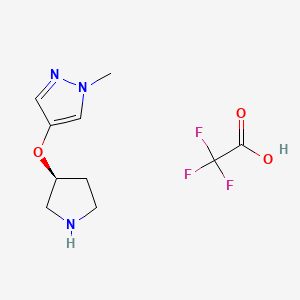
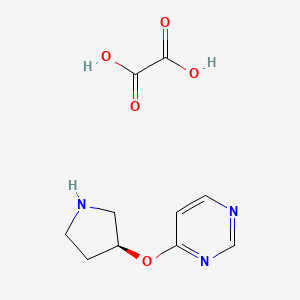
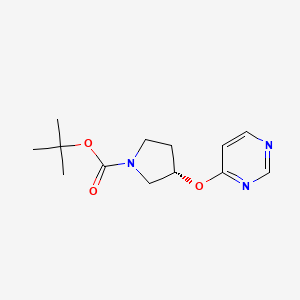
![1-((3-Fluoro-[1,1'-biphenyl]-4-yl)methyl)piperazine](/img/structure/B8076222.png)
